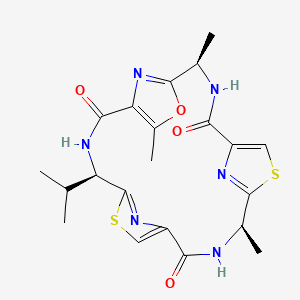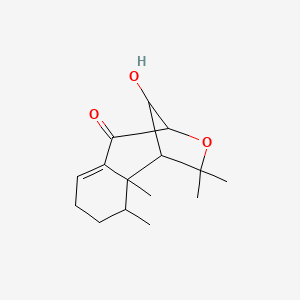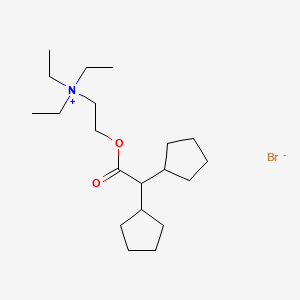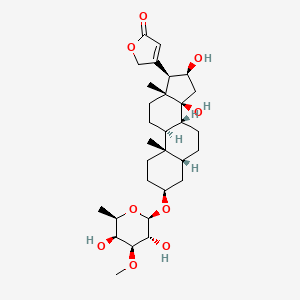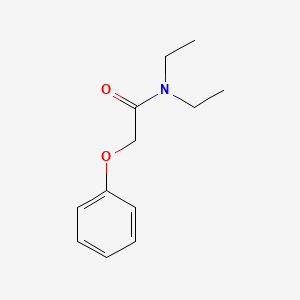![molecular formula C22H16O2 B1198284 (12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol CAS No. 3719-40-2](/img/structure/B1198284.png)
(12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of Dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound consists of five fused benzene rings with hydroxyl groups attached at the 5th and 6th positions. It is primarily studied for its interactions with biological systems and its potential health effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol typically involves the hydroxylation of Dibenz(a,h)anthracene. One common method is the catalytic oxidation of Dibenz(a,h)anthracene using reagents such as osmium tetroxide or potassium permanganate under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at around 0-25°C to ensure selective hydroxylation.
Industrial Production Methods: Industrial production of this compound is not common due to its limited applications and potential health hazards. when required, it is produced in small quantities using the aforementioned synthetic routes in specialized chemical laboratories.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form quinones. Common oxidizing agents include chromium trioxide and hydrogen peroxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, hydrogen peroxide in methanol.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride for bromination, nitric acid for nitration.
Major Products Formed:
Oxidation: Dibenz(a,h)anthracene-5,6-quinone.
Reduction: Dihydro-(12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol.
Substitution: Brominated or nitrated derivatives of this compound.
科学的研究の応用
(12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol is primarily used in scientific research to study its interactions with biological systems. It is used as a model compound to understand the metabolic pathways of polycyclic aromatic hydrocarbons and their effects on DNA. In chemistry, it is used to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives. In biology and medicine, it is used to investigate its carcinogenic potential and its role in mutagenesis.
作用機序
The mechanism of action of (12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol involves its interaction with DNA. The compound intercalates into the DNA structure, causing mutations and potentially leading to carcinogenesis. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and proteins, disrupting their normal functions. The primary molecular targets include DNA and various enzymes involved in DNA repair and replication.
類似化合物との比較
- Dibenz(a,h)anthracene
- Benzo(a)pyrene
- Chrysene
- Benzo(k)fluoranthene
Comparison: (12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol is unique due to the presence of hydroxyl groups at the 5th and 6th positions, which significantly alters its chemical reactivity and biological interactions compared to its parent compound, Dibenz(a,h)anthracene. While other similar compounds like Benzo(a)pyrene and Chrysene also exhibit carcinogenic properties, the specific hydroxylation pattern in this compound provides unique insights into the metabolic pathways and mechanisms of action of polycyclic aromatic hydrocarbons.
特性
CAS番号 |
3719-40-2 |
|---|---|
分子式 |
C22H16O2 |
分子量 |
312.4 g/mol |
IUPAC名 |
(5S,6S)-5,6-dihydronaphtho[1,2-b]phenanthrene-5,6-diol |
InChI |
InChI=1S/C22H16O2/c23-21-17-8-4-3-7-16(17)19-11-14-10-9-13-5-1-2-6-15(13)18(14)12-20(19)22(21)24/h1-12,21-24H/t21-,22-/m0/s1 |
InChIキー |
RDJMBJBJQWPDEA-VXKWHMMOSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)O)O |
異性体SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@@H]([C@H](C5=CC=CC=C54)O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)O)O |
| 3719-40-2 | |
同義語 |
DB(a,h)A-5,6-diol DBA 5,6-diol dibenz(a,h)anthracene-5,6-diol dibenzoanthracene-5,6-dihydrodiol dibenzoanthracene-5,6-dihydrodiol, cis-isomer dibenzoanthracene-5,6-dihydrodiol, trans-isomer trans-5,6-dihydroxy-5,6-dihydrodibenzo(a,h)anthracene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


